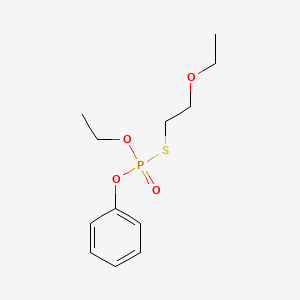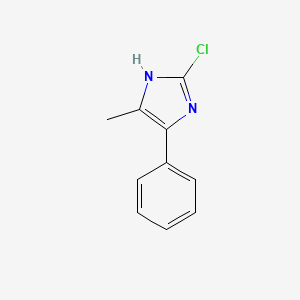![molecular formula C19H24N2O2 B14173890 Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate CAS No. 920009-66-1](/img/structure/B14173890.png)
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate is a complex organic compound that features both indole and dihydropyridine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the dihydropyridine structure is commonly associated with calcium channel blockers used in cardiovascular treatments .
Vorbereitungsmethoden
The synthesis of Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The dihydropyridine moiety can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine moiety can interact with calcium channels, affecting calcium ion flow and cellular signaling . These interactions result in the compound’s diverse biological effects, including modulation of neurotransmission, inhibition of viral replication, and reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate can be compared with other compounds containing indole and dihydropyridine structures:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Nifedipine: A dihydropyridine calcium channel blocker used in hypertension treatment.
Tryptophan: An essential amino acid with an indole side chain, involved in protein synthesis and neurotransmitter production. The uniqueness of this compound lies in its combined indole and dihydropyridine structures, which confer a broad spectrum of biological activities and potential therapeutic applications
Eigenschaften
CAS-Nummer |
920009-66-1 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-19(22)8-5-11-21-12-9-15(10-13-21)17-14-20-18-7-4-3-6-16(17)18/h3-4,6-7,9,14,20H,2,5,8,10-13H2,1H3 |
InChI-Schlüssel |
PEVYDQXHAOVJPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCN1CCC(=CC1)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)


![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)

![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)


